molecular formula C16H9Cl2NO4 B12776356 2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)- CAS No. 95923-43-6

2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)-

Cat. No.: B12776356
CAS No.: 95923-43-6
M. Wt: 350.1 g/mol
InChI Key: PYXRVMVOLIFSLH-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)- is a chemical compound with a complex structure that includes a benzoxazolone core substituted with benzoyl, chloro, and chloroacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazolone Core: The initial step involves the cyclization of an appropriate ortho-aminophenol with a suitable carboxylic acid derivative to form the benzoxazolone core.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazolone derivatives.

Scientific Research Applications

2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-methyl-: Similar structure but with a methyl group instead of a chloroacetyl group.

    2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-ethyl-: Similar structure but with an ethyl group instead of a chloroacetyl group.

Uniqueness

2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)- is unique due to the presence of the chloroacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

95923-43-6

Molecular Formula

C16H9Cl2NO4

Molecular Weight

350.1 g/mol

IUPAC Name

6-benzoyl-5-chloro-3-(2-chloroacetyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H9Cl2NO4/c17-8-14(20)19-12-7-11(18)10(6-13(12)23-16(19)22)15(21)9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

PYXRVMVOLIFSLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2Cl)N(C(=O)O3)C(=O)CCl

Origin of Product

United States

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